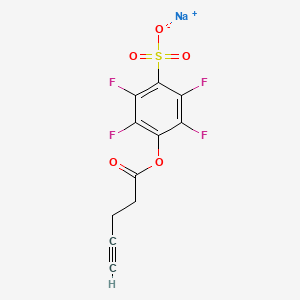
Sodium;2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate: is a complex organic compound that features a sulfonate group, multiple fluorine atoms, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2,3,5,6-tetrafluorobenzene.
Functional Group Introduction:
Alkyne Addition: The alkyne group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Sonogashira coupling.
Final Product Formation: The final step involves the esterification of the sulfonate group with pent-4-ynoic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of each step. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alkyne group can undergo oxidation reactions to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Sodium;2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers with unique properties or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In general, the presence of multiple fluorine atoms and the alkyne group can influence its reactivity and interactions with other molecules. The sulfonate group enhances its solubility in aqueous environments, making it suitable for use in various chemical reactions and biological systems. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate: Similar structure but lacks the alkyne group, making it less versatile in certain synthetic applications.
2,3,5,6-tetrafluoro-4-iodopyridine: Contains a pyridine ring and iodine atom, offering different reactivity and applications.
2,3,5,6-tetrafluorobenzene: A simpler compound with only fluorine substituents, used as a precursor in various syntheses.
Uniqueness: : The presence of both the alkyne group and the sulfonate group in Sodium;2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate makes it unique. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C11H5F4NaO5S |
|---|---|
Molecular Weight |
348.20 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate |
InChI |
InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
QVSTTZKAIDTZNG-UHFFFAOYSA-M |
Canonical SMILES |
C#CCCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


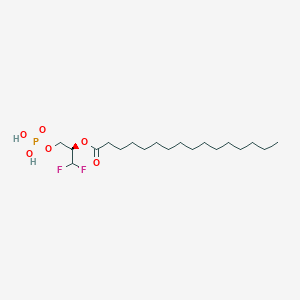
![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
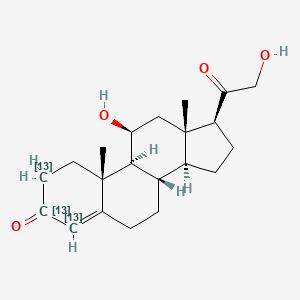
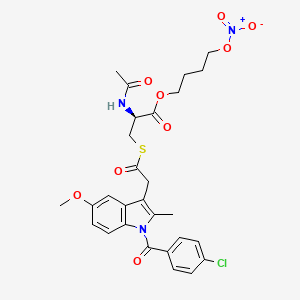
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)

![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)
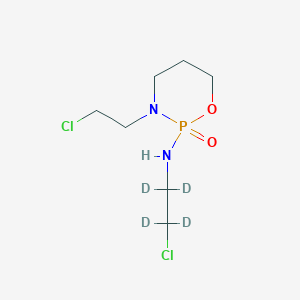
![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
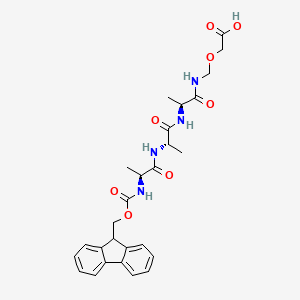
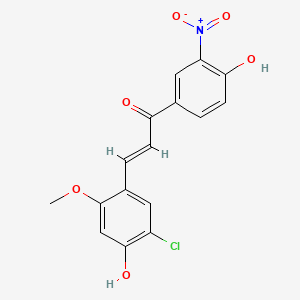
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)

